molecular formula C12H17N3O2 B11788978 6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one CAS No. 1447953-16-3

6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one

Cat. No.: B11788978
CAS No.: 1447953-16-3
M. Wt: 235.28 g/mol
InChI Key: GVDMASYDROTKMJ-UHFFFAOYSA-N
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Description

6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring fused with a tetrahydropyrido[2,3-d]pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran ring, which can be synthesized through the hydrogenation of dihydropyran using a palladium catalyst under hydrogen gas. The tetrahydropyran ring is then fused with a pyrido[2,3-d]pyridazinone core through a series of condensation and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one is unique due to the combination of the tetrahydropyran ring and the pyridazinone core, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields .

Properties

CAS No.

1447953-16-3

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

6-(oxan-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C12H17N3O2/c16-12-10-2-1-5-13-11(10)8-14-15(12)9-3-6-17-7-4-9/h8-9,13H,1-7H2

InChI Key

GVDMASYDROTKMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NN(C2=O)C3CCOCC3)NC1

Origin of Product

United States

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